3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide
Description
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-15(11-18)12-24-20(29)9-10-27-14-25-21-19(22(27)30)13-26-28(21)17-7-5-16(23)6-8-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANCTIJIJRKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in cancer therapy. The unique structural features of this compound may enhance its interaction with biological targets, positioning it as a potential candidate for therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is commonly associated with kinase inhibitors.
- Fluorophenyl group : The presence of fluorine enhances lipophilicity and potential bioactivity.
- Methoxybenzyl substituent : This moiety may influence the pharmacokinetic properties and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways through:
- Kinase inhibition : Pyrazolo[3,4-d]pyrimidines often inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell proliferation and survival.
- Apoptosis induction : Studies suggest that compounds in this class can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The following table summarizes findings from in vitro studies against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide | MDA-MB-468 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |
| Other Derivatives | A549 (Lung Cancer) | 15.0 | CDK inhibition and G1 phase arrest |
| Other Derivatives | HeLa (Cervical Cancer) | 10.0 | EGFR pathway modulation |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- MDA-MB-468 Cell Line Study : In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated an 18.98-fold increase in apoptosis compared to control groups. This was correlated with a significant rise in caspase-3 levels, underscoring its potential as an anticancer agent .
- NCI 60 Cell Line Panel : The compound was tested against the NCI 60 human tumor cell line panel, revealing broad-spectrum activity. It showed comparable efficacy to established drugs such as sunitinib, particularly in inhibiting tumor growth through targeted kinase pathways .
Pharmacological Properties
The pharmacological profile of 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide suggests:
- High selectivity towards cancer cells : Minimal cytotoxicity towards normal cells was observed during preliminary toxicity assessments.
- Potential as a kinase inhibitor : The structural features align with known kinase inhibitors, suggesting further investigation into its binding affinity and specificity is warranted.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on formula; †Calculated from Example 33’s data.
- Solubility: The morpholine ring in and methoxy group in the target compound improve solubility via polar interactions, whereas chromenone derivatives (e.g., ) may exhibit lower solubility due to planarity.
- Metabolic Stability : Fluorine atoms (target compound, ) reduce oxidative metabolism, extending half-life.
Q & A
Q. What are the common synthetic routes for preparing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives are prepared by reacting α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with hydrazine derivatives under reflux conditions in acetonitrile or DMF . Key steps include:
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- ¹H NMR : Resolves substituent patterns (e.g., 4-fluorophenyl and 3-methoxybenzyl groups). For example, aromatic protons in the 4-fluorophenyl moiety appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 463.15 for C₂₂H₁₉ClFN₅O₄) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
- Recrystallization : Use polar solvents (e.g., acetonitrile or ethanol) to isolate crystalline products .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
- Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Advanced Research Questions
Q. What experimental design strategies optimize the final amidation step with 3-methoxybenzylamine?
The amidation of the propanamide side chain requires careful optimization:
- Coupling reagents : EDC·HCl/HOBt or DCC/DMAP in DMF or dichloromethane improve yields (70–88%) .
- Solvent effects : Anhydrous DMF minimizes hydrolysis of activated intermediates .
- Temperature control : Room temperature reduces side reactions, while microwave-assisted synthesis (60°C, 30 min) accelerates kinetics .
Statistical approaches like Design of Experiments (DoE) can model variables (e.g., reagent stoichiometry, solvent polarity) to maximize yield .
Q. How do electronic effects of substituents influence bioactivity?
- 4-Fluorophenyl group : Electron-withdrawing fluorine enhances metabolic stability and target binding (e.g., kinase inhibition) .
- 3-Methoxybenzyl moiety : The methoxy group improves solubility via H-bonding while maintaining lipophilicity for membrane penetration .
Structure-activity relationship (SAR) studies show that replacing 4-fluorophenyl with bulkier groups (e.g., 3-chloro-4-fluorophenyl) reduces cytotoxicity in A549 cells (IC₅₀ increases from 2.1 μM to >10 μM) .
Q. What methodological considerations are critical for in vivo anticancer evaluation?
- Xenograft models : Use immunodeficient mice implanted with A549 lung adenocarcinoma cells to assess tumor growth inhibition .
- Dosage : Compound 37 (CBS-1) showed efficacy at 25 mg/kg/day via intraperitoneal injection, with 60% tumor mass reduction vs. controls .
- Biomarkers : Monitor caspase-3 activation (apoptosis) and NF-κB suppression via Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
